N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Description
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H15N3O5S and its molecular weight is 337.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Copper/Silver-Mediated Synthesis : The compound N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide and related structures can be synthesized using copper/silver-mediated cascade reactions. This method, involving CuCl2·2H2O/AgTFA, offers a one-step process for creating 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates under mild conditions, showcasing a novel synthetic protocol (Li & Liu, 2014).
Structural Characteristics : The structural complexity of such compounds is evident in their significant molecular twists, exemplified in the dihedral angles observed between the pyrazole ring and the furan and benzene rings. This complexity is further manifested in the supramolecular chains and layers formed through hydrogen bonding and C—H⋯O interactions, contributing to the compound's intricate three-dimensional structure (Asiri et al., 2012).
Biological and Chemical Activities
Enzyme Inhibition : These compounds, featuring pyrazoline and sulfonamide pharmacophores, have demonstrated potency as inhibitors against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. They exhibit significant inhibition with low cytotoxicity, suggesting their potential as therapeutic agents for targeting specific enzyme activities (Ozmen Ozgun et al., 2019).
Corrosion Inhibition : The structurally related sulfonamide compounds have been explored as corrosion inhibitors, particularly for mild steel in acidic environments. Their effectiveness is attributed to the formation of an adherent film on the metal surface, demonstrating the chemical utility of these compounds beyond biomedical applications (Sappani & Karthikeyan, 2014).
Drug Design and Docking Studies
In Silico Drug Design : Computational docking studies of sulfonamide analogs have been employed in drug design, particularly targeting enzymes like cyclooxygenase-2, lipoxygenase, and thromboxane synthase. These studies aid in predicting the binding affinity and selectivity of potential drug molecules, facilitating the development of anti-inflammatory and antithrombotic drugs (Sekhar et al., 2009).
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-17-8-12(7-15-17)23(19,20)16-10-14(18,11-4-6-21-9-11)13-3-2-5-22-13/h2-9,16,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQDKOMDHLUGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.